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Compound of Interest

Compound Name:
4-Bromo-2-Chloro-5-

Fluoropyridine

Cat. No.: B1520515 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: Properties, Synthesis,

and Reactivity for Advanced Research

This guide provides a comprehensive technical overview of 4-Bromo-2-Chloro-5-
Fluoropyridine, a halogenated heterocyclic compound of significant interest to researchers

and professionals in drug development and materials science. Given its unique substitution

pattern, this molecule serves as a versatile building block for creating complex molecular

architectures. This document delves into its chemical and physical properties, outlines a

plausible synthetic pathway, explores its reactivity, and discusses its potential applications,

grounding all information in established chemical principles.

Core Chemical Identity and Physical Properties
4-Bromo-2-Chloro-5-Fluoropyridine is a polysubstituted pyridine ring, a foundational

structure in medicinal chemistry. Its identity is unequivocally established by its CAS number

and structural formula.

Structural and Molecular Data
The arrangement of electron-withdrawing halogen substituents on the pyridine ring dictates the

molecule's electronic properties and reactivity. The structure is detailed below.

Caption: Chemical structure of 4-Bromo-2-Chloro-5-Fluoropyridine.
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Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
4-bromo-2-chloro-5-
fluoropyridine

CAS Number 884495-10-7 [1][2]

Molecular Formula C₅H₂BrClFN [2]

Molecular Weight 210.43 g/mol [2][3]

| InChI Key | ZRTWQQQUONAULI-UHFFFAOYSA-N | |

Physical Properties
While specific, experimentally verified physical properties for 4-Bromo-2-Chloro-5-
Fluoropyridine are not widely published, data from suppliers and predictions for closely

related isomers provide valuable context.

Table 2: Physical and Safety Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6217466.htm
https://www.americanelements.com/884495-10-7-4-bromo-2-chloro-5-fluoropyridine
https://www.americanelements.com/884495-10-7-4-bromo-2-chloro-5-fluoropyridine
https://www.americanelements.com/884495-10-7-4-bromo-2-chloro-5-fluoropyridine
https://www.echemi.com/produce/pr2411191380-4-bromo-5-chloro-2-fluoro-pyridine-kek.html
https://www.benchchem.com/product/b1520515?utm_src=pdf-body
https://www.benchchem.com/product/b1520515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Appearance

Colorless to off-white to
pale-yellow liquid, crystal,
or semi-solid.

Supplier data.

Boiling Point ~228 °C

Predicted for the isomer 4-

Bromo-5-chloro-2-

fluoropyridine.[3]

Density ~1.83 g/cm³

Predicted for the isomer 4-

Bromo-5-chloro-2-

fluoropyridine.[3]

Storage
Store at 2-8°C under an inert

atmosphere.[4]
Recommended for stability.

Hazard Statements
H302, H315, H319, H332,

H335

Harmful if swallowed or

inhaled, causes skin and

serious eye irritation, may

cause respiratory irritation.

| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing vapors, wear protective

equipment, and follow standard first aid for eye contact. |

Spectroscopic Profile (Predicted)
Direct spectroscopic data for this compound is not readily available in public databases.

However, a robust prediction of its spectral characteristics can be made based on its structure

and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region

(typically 7.0-8.5 ppm).

The proton at C3 will appear as a doublet, split by the adjacent fluorine atom at C5

(typically a ³JHF coupling of ~4-8 Hz).
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The proton at C6 will also appear as a doublet, but with a smaller long-range coupling to

the fluorine at C5 (a ⁴JHF coupling of ~1-3 Hz).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals for the five

carbon atoms of the pyridine ring.

Each carbon signal will be split by the fluorine atom, with the magnitude of the coupling

constant (JCF) depending on the number of bonds separating the carbon and fluorine

atoms.

The C5 signal will show the largest coupling (¹JCF, typically >200 Hz).

The C4 and C6 signals will exhibit smaller two-bond couplings (²JCF).

The C2 and C3 signals will show even smaller three- and four-bond couplings,

respectively. This complex splitting pattern is a hallmark of fluorinated aromatic

compounds.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands corresponding to

the following functional groups:

Aromatic C-H stretch: ~3050-3100 cm⁻¹

C=C and C=N ring stretching: ~1400-1600 cm⁻¹

C-F stretch: ~1200-1250 cm⁻¹ (strong)

C-Cl stretch: ~700-850 cm⁻¹

C-Br stretch: ~500-650 cm⁻¹

Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be a key

diagnostic feature. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and

chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic
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cluster of peaks (M, M+2, M+4, M+6), which is definitive for a molecule containing one Br and

one Cl atom.

Synthesis Pathway: A Representative Protocol
A specific, scalable synthesis for 4-Bromo-2-Chloro-5-Fluoropyridine is not detailed in readily

available literature. However, a chemically sound and logical pathway can be constructed

based on established methodologies for polysubstituted pyridines, such as Sandmeyer and

bromination reactions.[7][8]

The proposed pathway begins with a commercially available aminofluoropyridine, proceeds

through a bromination step, and concludes with a diazotization-chlorination (Sandmeyer)

reaction.

Proposed Synthesis of 4-Bromo-2-Chloro-5-Fluoropyridine

2-Amino-5-fluoropyridine
NBS,

Acetonitrile
Bromination

2-Amino-4-bromo-5-fluoropyridine
1. NaNO₂, HCl (aq), 0°C

2. CuCl
Sandmeyer Reaction

4-Bromo-2-chloro-5-fluoropyridine

Click to download full resolution via product page

Caption: Plausible synthetic route for 4-Bromo-2-Chloro-5-Fluoropyridine.

Experimental Protocol (Representative)
Step 1: Bromination of 2-Amino-5-fluoropyridine

Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a suitable solvent such as acetonitrile or

dichloromethane.

Cool the solution to 0°C in an ice bath.

Slowly add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the

temperature below 5°C. The rationale for using NBS is that it is a mild and selective

brominating agent for electron-rich aromatic rings.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or

LC-MS for the disappearance of starting material.

Upon completion, quench the reaction with aqueous sodium thiosulfate solution, and extract

the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-amino-4-bromo-5-fluoropyridine.

Step 2: Sandmeyer Reaction to Introduce Chlorine

Suspend the crude 2-amino-4-bromo-5-fluoropyridine (1.0 equiv) in a mixture of

concentrated hydrochloric acid and water at 0°C.

Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the

temperature strictly between 0 and 5°C to form the diazonium salt. This intermediate is highly

reactive and thermally unstable; low temperature is critical to prevent decomposition.

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv) in

concentrated hydrochloric acid.

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas

evolution will be observed.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-
Chloro-5-Fluoropyridine.

Reactivity and Strategic Application
The utility of 4-Bromo-2-Chloro-5-Fluoropyridine lies in the differential reactivity of its three

halogen substituents, enabling selective and sequential functionalization.
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4-Bromo-2-Chloro-5-Fluoropyridine

C-Br at C4

C-Cl at C2

C-F at C5

Nucleophilic Aromatic Substitution (SNAr)

Activated Site (C2 > C5)

Halogen-Metal Exchange
(e.g., with n-BuLi)

Most Facile Exchange (C-Br)

Suzuki / Buchwald-Hartwig Coupling
(Pd-catalyzed)

C4-Arylated/Aminated Product

C2-Alkoxy/Amino Product C4-Lithiated Intermediate

Click to download full resolution via product page

Caption: Reactivity map showing pathways for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C4 position is the most reactive site for standard palladium-catalyzed

cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig

amination (C-N bond formation).[9] This is due to the general reactivity trend of aryl halides in

oxidative addition to Pd(0), which is I > Br >> Cl.

Causality: By carefully selecting a catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine

ligand like SPhos or XPhos) and using milder reaction temperatures (e.g., 80-100°C), one

can selectively couple at the C-Br position while leaving the more robust C-Cl bond intact for

subsequent transformations.[10][11] This chemoselectivity is the cornerstone of its utility as a

building block.

Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic

attack. While the C4 position is occupied by a good leaving group (Br⁻), the C2 position is also

highly activated and bears a chlorine atom.
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Causality: The C2 position is generally the most electron-deficient site in pyridines, making it

highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[12]

[13] The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate.

While the C-F bond is very strong, the fluoride ion is an excellent leaving group in SNAr

reactions once the C-F bond is broken. However, the C-Cl at the activated C2 position is

typically more labile than the C-F at the less activated C5 position. Therefore, harsh

conditions (high temperatures, strong nucleophiles) would likely lead to substitution at the C2

position.

This competition between Pd-coupling at C4 and SNAr at C2 allows for orthogonal synthetic

strategies, where one position can be modified while preserving the other for a later step.

Conclusion
4-Bromo-2-Chloro-5-Fluoropyridine is a high-value synthetic intermediate whose potential is

derived from the electronically distinct nature of its halogen substituents. While detailed

experimental data in the public domain is sparse, a clear picture of its properties and reactivity

can be constructed from fundamental chemical principles and comparison with related

structures. This guide provides the foundational knowledge for researchers to strategically

incorporate this versatile building block into synthetic programs targeting novel pharmaceuticals

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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